molecular formula C8H4F3N B13581480 4-Ethynyl-3-(trifluoromethyl)pyridine

4-Ethynyl-3-(trifluoromethyl)pyridine

Cat. No.: B13581480
M. Wt: 171.12 g/mol
InChI Key: BWFXXAMHSWZSBX-UHFFFAOYSA-N
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Description

4-Ethynyl-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of an ethynyl group at the 4-position and a trifluoromethyl group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine derivative with an ethynylboronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 4-Ethynyl-3-(trifluoromethyl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as distillation, crystallization, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalysts like Raney nickel or palladium on carbon (Pd/C) can be employed under hydrogenation conditions.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-Ethynyl-3-(trifluoromethyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-3-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The ethynyl group can participate in covalent bonding with nucleophilic residues, leading to the modulation of biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-3-(trifluoromethyl)pyridine is unique due to the combination of the ethynyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H4F3N

Molecular Weight

171.12 g/mol

IUPAC Name

4-ethynyl-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H4F3N/c1-2-6-3-4-12-5-7(6)8(9,10)11/h1,3-5H

InChI Key

BWFXXAMHSWZSBX-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=NC=C1)C(F)(F)F

Origin of Product

United States

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